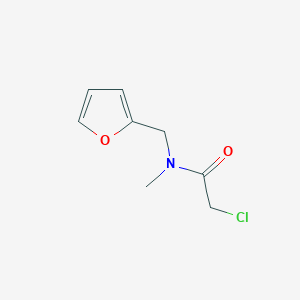

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of acetamide, featuring a furan ring, a chloro group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide typically involves the reaction of furan-2-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with N-methylamine to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of N-(furan-2-ylmethyl)-N-methyl-2-aminoethanol.

Applications De Recherche Scientifique

Pharmaceutical Development

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into derivatives that exhibit biological activity, making it a candidate for drug development targeting specific diseases .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity, particularly due to the chloro group, enables it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities .

Biological Studies

Research has indicated that this compound may possess antimicrobial properties and could be investigated for its role in enzyme inhibition and receptor binding studies. Its interactions with biological targets can lead to significant insights into its potential therapeutic effects .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials with specific properties. The compound's versatility allows it to be used in formulations requiring specific chemical characteristics .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Study 1: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship indicated that modifications to the furan ring could enhance efficacy .

Study 2: Enzyme Inhibition

Investigations into its role as an enzyme inhibitor revealed that this compound could effectively inhibit specific lipoxygenases, which are crucial in inflammatory processes. This finding suggests potential applications in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring may interact with biological receptors or enzymes, modulating their activity. The compound’s overall effect is determined by the combined actions of these interactions at the molecular level.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide

- 2-chloro-N-(furan-2-ylmethyl)-N-methylbutanamide

- 2-chloro-N-(furan-2-ylmethyl)-N-methylpentanamide

Uniqueness

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the chloro group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

2-Chloro-N-(furan-2-ylmethyl)-N-methylacetamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features, including a chloro group and a furan ring, contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol. The compound features:

- A chloroacetamide functional group.

- A furan ring, which is known for its reactivity in biological systems.

These structural components allow for various chemical modifications, enhancing its potential as a bioactive compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Nucleophilic Substitution Reactions : The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

- Receptor Interaction : The furan ring may interact with biological receptors or enzymes, modulating their activity and potentially influencing metabolic pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Antimicrobial Properties

Studies have investigated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The presence of the furan moiety enhances its interaction with microbial targets, leading to effective inhibition .

Herbicidal Activity

Compounds within the chloroacetamide class, including this compound, have been reported to exhibit herbicidal properties. They function as pre-emergence herbicides that effectively control seedling growth in crops such as corn and soybeans. The mechanism involves interference with metabolic pathways in target organisms.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes, such as monoamine oxidase (MAO). For instance, derivatives related to this compound have shown selective inhibition against MAO-B with significant potency (IC50 values in the low micromolar range). This suggests potential applications in treating neurological disorders where MAO inhibition is beneficial .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

In Vitro Studies : Research demonstrated that the compound exhibits significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Herbicidal Efficacy : Field studies revealed that this compound effectively reduced weed populations in agricultural settings when applied at pre-emergence stages.

Application Rate (kg/ha) Weed Control (%) 0.5 75 1.0 90 -

Enzyme Inhibition Studies : The compound's derivatives were tested for MAO inhibition, showing varying degrees of selectivity and potency.

Compound Name IC50 (µM) Selectivity Ratio This compound 5.16 >19 Clorgyline (MAO-A) 60 -

Propriétés

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-10(8(11)5-9)6-7-3-2-4-12-7/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGBTYDGNLOABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.